molecular formula C8H15IO2 B2873892 [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol CAS No. 2031261-16-0

[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol

Cat. No.: B2873892
CAS No.: 2031261-16-0
M. Wt: 270.11
InChI Key: ZICPUOILXZMYGJ-UHFFFAOYSA-N
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Description

“[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol” is a chemical compound with the CAS Number: 2031261-16-0 . It has a molecular weight of 270.11 . The IUPAC name for this compound is (3-ethyl-5-(iodomethyl)tetrahydrofuran-3-yl)methanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It’s known that the compound has a molecular weight of 270.11 . For more detailed information on its physical and chemical properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to specialized chemical databases.

Scientific Research Applications

Catalytic Conversions in Synthetic Chemistry

The compound "[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol" may not have direct research studies, but related compounds and processes offer insights into its potential applications in synthetic chemistry, particularly in catalytic conversions. For instance, the study by Derouane et al. (1978) elucidates the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite, highlighting the role of dehydration and methanolation in producing branched aliphatics and aromatic compounds (Derouane et al., 1978). Similarly, Tenn et al. (2009) discuss the oxy-functionalization of rhenium(I) metal carbon bonds catalyzed by selenium(IV), leading to the generation of methanol, indicating the potential for functionalizing related compounds (Tenn et al., 2009).

Methanol Conversion to Hydrocarbons

Research on methanol conversion to hydrocarbons, such as the work by Bjørgen et al. (2007) on zeolite H-ZSM-5, may provide insights into the reaction mechanisms relevant to compounds like "this compound." This study assesses catalyst deactivation and product formation, offering a deeper understanding of the reaction intermediates and cycles involved in methanol conversion processes (Bjørgen et al., 2007).

Glycerol Conversion into Cyclic Acetals

The acid-catalyzed condensation of glycerol with aldehydes and ketones, investigated by Deutsch et al. (2007), explores the formation of cyclic acetals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research highlights the potential of using solid acids as catalysts for converting renewable materials into valuable chemicals, which could be relevant for the transformation of compounds like "this compound" (Deutsch et al., 2007).

Methanol to Olefins Process

Investigations into the methanol to olefins (MTO) process, such as the study by Park and Froment (2001), provide insights into the kinetic modeling of this conversion. Understanding the elementary steps and mechanisms involved in converting methanol over intermediates into olefins can shed light on potential pathways and reactions for related compounds (Park & Froment, 2001).

Properties

IUPAC Name

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICPUOILXZMYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(OC1)CI)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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